Cas no 941991-52-2 (N-1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl-3-(trifluoromethyl)benzamide)
N-1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl-3-(trifluoromethyl)benzamide Chemical and Physical Properties
Names and Identifiers
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- N-1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl-3-(trifluoromethyl)benzamide
- N-[1-(2-methylpropyl)-2-oxo-3,4-dihydroquinolin-6-yl]-3-(trifluoromethyl)benzamide
- N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(trifluoromethyl)benzamide
- 941991-52-2
- AKOS024645107
- F2384-0404
- N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]-3-(trifluoromethyl)benzamide
-
- Inchi: 1S/C21H21F3N2O2/c1-13(2)12-26-18-8-7-17(11-14(18)6-9-19(26)27)25-20(28)15-4-3-5-16(10-15)21(22,23)24/h3-5,7-8,10-11,13H,6,9,12H2,1-2H3,(H,25,28)
- InChI Key: JMIRGTQPLNLXAO-UHFFFAOYSA-N
- SMILES: C(NC1C=CC2=C(C=1)CCC(=O)N2CC(C)C)(=O)C1=CC=CC(C(F)(F)F)=C1
Computed Properties
- Exact Mass: 390.15551240g/mol
- Monoisotopic Mass: 390.15551240g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 28
- Rotatable Bond Count: 4
- Complexity: 579
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.3
- Topological Polar Surface Area: 49.4Ų
N-1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl-3-(trifluoromethyl)benzamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2384-0404-2μmol |
N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]-3-(trifluoromethyl)benzamide |
941991-52-2 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
| Life Chemicals | F2384-0404-5μmol |
N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]-3-(trifluoromethyl)benzamide |
941991-52-2 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2384-0404-10μmol |
N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]-3-(trifluoromethyl)benzamide |
941991-52-2 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2384-0404-20μmol |
N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]-3-(trifluoromethyl)benzamide |
941991-52-2 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
| Life Chemicals | F2384-0404-1mg |
N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]-3-(trifluoromethyl)benzamide |
941991-52-2 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
| Life Chemicals | F2384-0404-2mg |
N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]-3-(trifluoromethyl)benzamide |
941991-52-2 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
| Life Chemicals | F2384-0404-3mg |
N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]-3-(trifluoromethyl)benzamide |
941991-52-2 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2384-0404-4mg |
N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]-3-(trifluoromethyl)benzamide |
941991-52-2 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
| Life Chemicals | F2384-0404-5mg |
N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]-3-(trifluoromethyl)benzamide |
941991-52-2 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2384-0404-10mg |
N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]-3-(trifluoromethyl)benzamide |
941991-52-2 | 90%+ | 10mg |
$79.0 | 2023-05-16 |
N-1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl-3-(trifluoromethyl)benzamide Related Literature
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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Shaun D. Wong,Edward I. Solomon Dalton Trans., 2014,43, 17567-17577
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
Additional information on N-1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl-3-(trifluoromethyl)benzamide
Recent Advances in the Study of N-1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl-3-(trifluoromethyl)benzamide (CAS: 941991-52-2)
The compound N-1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl-3-(trifluoromethyl)benzamide (CAS: 941991-52-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural features, including a tetrahydroquinoline core and a trifluoromethylbenzamide moiety, has shown promising potential in various therapeutic applications. Recent studies have focused on elucidating its mechanism of action, optimizing its pharmacological properties, and exploring its efficacy in preclinical models.
One of the key areas of investigation has been the compound's role as a modulator of specific biological targets. Preliminary data suggest that it exhibits high affinity for certain protein kinases, which are critical regulators of cellular signaling pathways. This property makes it a candidate for the development of targeted therapies for diseases such as cancer and inflammatory disorders. Researchers have employed advanced techniques such as X-ray crystallography and molecular docking to characterize its binding interactions, providing valuable insights into its structure-activity relationships.
In addition to its potential therapeutic applications, recent studies have also explored the synthetic pathways for N-1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl-3-(trifluoromethyl)benzamide. Optimized synthetic routes have been developed to improve yield and purity, which are critical for scaling up production for clinical trials. These advancements have been documented in several high-impact journals, highlighting the compound's growing importance in medicinal chemistry.
Pharmacokinetic and toxicological studies have also been conducted to assess the compound's suitability for further development. Early results indicate favorable absorption and distribution profiles, with minimal off-target effects. However, additional studies are needed to fully evaluate its safety and efficacy in vivo. Collaborative efforts between academic institutions and pharmaceutical companies are underway to accelerate its translation into clinical applications.
In conclusion, N-1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl-3-(trifluoromethyl)benzamide represents a promising candidate for drug development, with its unique chemical structure and biological activity offering multiple avenues for therapeutic intervention. Continued research efforts are expected to further elucidate its potential and address current limitations, paving the way for its eventual use in treating complex diseases.
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